Desloratadine

H1 Receptor Antagonism Binding Affinity In Vitro Pharmacology

Desloratadine is the active metabolite of loratadine, delivering superior H1 receptor affinity (Ki = 0.9 nM) with pseudo-irreversible binding kinetics that ensure a sustained inhibition baseline in vitro—outperforming rapidly reversible competitors. Its 44-fold greater aqueous solubility versus loratadine enables flexible formulation strategies, from oral liquids to solid dispersions. Bypassing hepatic first-pass activation eliminates prodrug variability, while minimal CYP/P-gp interactions ensure predictable pharmacokinetics in complex polypharmacy or transgenic disease models. The dual pharmacology—potent H1 antagonism plus H1-independent anti-inflammatory effects—makes it a uniquely versatile tool compound for dissecting allergic and inflammatory pathways. Request pricing for research-grade Desloratadine ≥98% to advance your discovery programs.

Molecular Formula C19H19ClN2
Molecular Weight 310.8 g/mol
CAS No. 100643-71-8
Cat. No. B1670295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine
CAS100643-71-8
SynonymsAerius
Clarinex
descarboethoxyloratadine
descarboethoxyloratadine acetate
desloratadine
Neoclarityn
SCH 34117
SCH-34117
Molecular FormulaC19H19ClN2
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
InChIInChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
InChIKeyJAUOIFJMECXRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility21.6 [ug/mL] (The mean of the results at pH 7.4)
3.95e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desloratadine (CAS 100643-71-8): Procurement Guide for the Active H1 Antihistamine Metabolite


Desloratadine (CAS 100643-71-8) is a second-generation, non-sedating histamine H1 receptor antagonist that functions as the primary active metabolite of the prodrug loratadine [1]. It is distinguished by its high affinity for the H1 receptor and a prolonged pharmacokinetic profile that supports once-daily dosing [2]. Preclinically, it demonstrates potent antihistaminic activity and additional anti-inflammatory effects that are independent of H1 receptor antagonism .

Desloratadine vs. Loratadine and In-Class Alternatives: Why Compound Selection Matters


Desloratadine is not a simple generic equivalent to its prodrug, loratadine, or to other second-generation antihistamines. Substitution fails due to quantifiable differences in molecular target engagement, pharmacokinetic behavior, and drug interaction potential. As the active metabolite, desloratadine bypasses the hepatic first-pass activation required for loratadine's efficacy [1]. This translates to a significantly higher binding affinity at the H1 receptor [2] and a distinct metabolic and transport profile that confers a reduced risk for clinically relevant drug-drug interactions compared to agents like fexofenadine .

Desloratadine (100643-71-8) Quantitative Differentiation: Head-to-Head Evidence vs. Comparators


Desloratadine Demonstrates Superior H1 Receptor Binding Affinity Compared to Loratadine

In a direct competition-binding study using human H1 receptors expressed in CHO cells, desloratadine demonstrated a markedly higher affinity compared to its parent compound, loratadine. The Ki value for desloratadine was determined to be 0.9 ± 0.1 nM [1]. This contrasts with the IC50 value of 721 nM reported for loratadine in a separate, but comparable, receptor binding assay [2].

H1 Receptor Antagonism Binding Affinity In Vitro Pharmacology

Desloratadine Exhibits Significantly Higher In Vivo Antihistaminic Potency Compared to Loratadine

In a preclinical model of histamine-induced lethality in guinea pigs, desloratadine demonstrated 2.5 to 4 times greater oral potency than loratadine [1]. Furthermore, when applied topically to antagonize histamine-induced increases in nasal microvascular permeability in the same species, desloratadine was nearly 10 times more potent than loratadine [1].

In Vivo Pharmacology Antihistamine Potency Preclinical Model

Desloratadine Demonstrates a Unique Noncompetitive/Pseudoirreversible Antagonism Mechanism at the Human H1 Receptor

Kinetic studies reveal that desloratadine dissociates slowly from the human H1 receptor, with only 37% of bound [3H]desloratadine reversed after 6 hours in the presence of excess unlabeled compound [1]. This is a distinct property compared to many competitive H1 antagonists. The resulting noncompetitive antagonism, indicated by a Schild slope of 1.6 ± 0.1, is hypothesized to contribute to its long duration of action [1].

Receptor Pharmacology Mechanism of Action Antagonist Binding Kinetics

Desloratadine Exhibits a Favorable Drug Interaction Profile Compared to Fexofenadine via Differential Transporter Substrate Specificity

Desloratadine is not a substrate for the P-glycoprotein (P-gp) efflux transporter, in contrast to fexofenadine, whose bioavailability is known to be altered by P-gp inhibitors and inducers [1]. This distinction is critical, as it reduces the likelihood of clinically significant absorption-related drug interactions for desloratadine, thereby simplifying its use in polypharmacy scenarios .

Drug-Drug Interactions Pharmacokinetics Transporter Biology

Desloratadine Possesses Significantly Higher Intrinsic Aqueous Solubility Than Loratadine

A comparative study of acid-base equilibria and solubility in water revealed a stark difference in intrinsic solubility between desloratadine and its parent compound. Desloratadine exhibits an intrinsic solubility of 3.82 × 10⁻⁴ M, which is more than 40 times higher than loratadine's intrinsic solubility of 8.65 × 10⁻⁶ M [1].

Preformulation Physicochemical Properties Solubility

Desloratadine Exhibits Minimal Inhibition of Major CYP450 Enzymes, Distinguishing Its Metabolic Profile

An in vitro assessment of desloratadine's perpetrator potential for drug-drug interactions showed that at a concentration of 10 µM, it caused no significant inhibition (<15%) of CYP1A2, CYP2C8, CYP2C9, or CYP2C19 [1]. This profile is notably clean and suggests a low likelihood of desloratadine altering the metabolism of co-administered drugs that are substrates for these common CYP enzymes [1].

Drug Metabolism Cytochrome P450 Inhibition Potential

Desloratadine (100643-71-8) in Practice: High-Value Research and Industrial Applications


Reference Standard for High-Affinity H1 Receptor Binding Assays

Given its exceptionally high affinity for the human H1 receptor (Ki = 0.9 nM) [1] and its pseudoirreversible binding kinetics [1], desloratadine is an ideal reference compound for validating in vitro H1 receptor binding and functional antagonism assays. Its slow dissociation rate provides a robust and sustained signal, making it superior to more rapidly reversible competitors for certain assay formats where a stable baseline of inhibition is required.

Preclinical Studies Requiring a Predictable Pharmacokinetic Profile with Low Interaction Liability

In preclinical disease models, especially those involving polypharmacy or genetically modified animals, desloratadine's favorable drug interaction profile is critical. Its lack of interaction with the P-gp transporter and minimal inhibition of major CYP enzymes [2] ensure that its pharmacokinetics are predictable and that it is unlikely to confound experimental results by altering the disposition of co-administered agents. This makes it a preferred tool compound for studying allergic inflammation in complex in vivo systems.

Development of Advanced Formulations Leveraging Superior Solubility

The significant, 44-fold higher intrinsic aqueous solubility of desloratadine compared to loratadine [3] presents a major advantage in pharmaceutical development. This property can be exploited to create novel oral liquid formulations, enhance the drug loading in solid dispersions, or improve the performance of topical delivery systems. For formulation scientists, desloratadine offers greater flexibility and a lower technical barrier to achieving bio-enabling formulations.

Investigating Histamine-Independent Anti-Inflammatory Pathways

Beyond its potent H1 antagonism, desloratadine possesses well-documented anti-inflammatory effects that are independent of H1 receptor blockade . These include the inhibition of inflammatory mediator release, cytokine generation, and eosinophil chemotaxis . This dual pharmacology makes desloratadine a valuable tool for dissecting the complex interplay between histaminergic and non-histaminergic pathways in allergic and inflammatory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desloratadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.